Y16526

CBP/p300 bromodomain inhibition Epigenetic reader domain Acute myeloid leukemia

Researchers face significant potency variability among CBP/p300 inhibitors, risking non-reproducible cellular data. Y16526 is a validated small-molecule bromodomain inhibitor with optimized biochemical-to-cellular translation. - p300 biochemical IC50: 0.03 μM; MV4;11 AML cell IC50: 0.26 μM - ~21-fold more potent than I-CBP112; outperforms analog Y16524 in cellular assays - Orthogonal probe compatibility with CPI-637 for target validation

Molecular Formula C30H34FN5O4
Molecular Weight 547.6 g/mol
Cat. No. B15571127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameY16526
Molecular FormulaC30H34FN5O4
Molecular Weight547.6 g/mol
Structural Identifiers
InChIInChI=1S/C30H34FN5O4/c1-19(34-11-13-39-14-12-34)17-35-18-25(21-7-9-27-23(15-21)20(2)33-40-27)32-30(35)26-5-4-6-29(37)36(26)22-8-10-28(38-3)24(31)16-22/h7-10,15-16,18-19,26H,4-6,11-14,17H2,1-3H3/t19-,26-/m0/s1
InChIKeySBTRJAPCZQLFAH-SIBVEZHUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Y16526 CBP/p300 Bromodomain Inhibitor Overview


Y16526 (compound 16u) is a synthetic small-molecule inhibitor of the CBP/p300 bromodomain, belonging to the 5-imidazole-3-methylbenz[d]isoxazole chemical class [1]. It was rationally designed and optimized as part of a series of novel, potent, and selective CBP/p300 bromodomain inhibitors for oncology applications, with an emphasis on acute myeloid leukemia (AML) [1]. Y16526 binds directly to the p300 bromodomain with a reported IC50 of 0.03 μM and demonstrates anti-proliferative activity against AML cell lines [1]. Its molecular formula is C30H34FN5O4 with a molecular weight of 547.62 g/mol [2].

1 CBP/p300 bromodomain pathway inhibition studies. Reported target engagement in AML research models.
2 AML cell-model endpoint review. Supports anti-proliferative assay context in MV4;11 and related cell lines.
3 5-imidazole-3-methylbenz[d]isoxazole chemical class selection. Distinct chemotype for orthogonal probe pairing and SAR studies.

Y16526: Why Generic Substitution Fails


CBP/p300 bromodomain inhibitors exhibit marked divergence in biochemical potency, cellular anti-proliferative activity, and scaffold-dependent selectivity profiles, making generic substitution scientifically unsound [1]. Within the same 5-imidazole-3-methylbenz[d]isoxazole series, closely related analogs Y16524 (16t) and Y16526 (16u) display a potency inversion between biochemical and cellular assays: Y16524 is 3-fold more potent at the p300 bromodomain (IC50 0.01 vs. 0.03 μM), yet Y16526 is ~1.9-fold more potent in suppressing MV4;11 AML cell growth (IC50 0.26 vs. 0.49 μM) [1]. Across different chemotypes, the potency gap widens further—the early-generation inhibitor I-CBP112 shows a p300 IC50 of 0.625 μM, representing a ~21-fold loss in target engagement compared to Y16526 [2]. Such discrepancies preclude reliable interchangeability without quantitative specification of the exact compound.

Analog mismatch Y16524 (16t) shows inverse biochemical-to-cellular potency. Cellular response profiles may not transfer directly; assay context may differ significantly.
Chemotype gap I-CBP112 has reported ~21-fold lower p300 binding inhibition. Substitution would shift target engagement; early-generation tools cannot replicate potency context.
Scaffold selectivity CPI-637 is a benzodiazepinone with a distinct binding mode. Selectivity profiles and off-target liabilities may differ; cross-chemotype substitution requires validation.

Y16526 Evidence Guide


p300 Bromodomain Biochemical Potency: Y16526 vs. Y16524

In a direct head-to-head comparison within the same study, Y16526 (16u) inhibited the p300 bromodomain with an IC50 of 0.03 μM, compared to Y16524 (16t) which showed an IC50 of 0.01 μM [1]. Both compounds were evaluated under identical TR-FRET assay conditions using the isolated p300 bromodomain [1]. This establishes Y16526 as a potent p300 bromodomain ligand, albeit with approximately 3-fold lower biochemical affinity than its closest structural analog Y16524 [1].

p300 BRD Potency: Y16526 vs. Y16524
Head-to-head
0.03 μM vs. 0.01 μM
Reported 3-fold lower biochemical affinity
Supports graduated target engagement study design within the series.
TR-FRET assay; identical conditions. Select when moderate potency is preferred.
CBP/p300 bromodomain inhibition Epigenetic reader domain Acute myeloid leukemia

MV4;11 AML Cell Proliferation: Y16526 vs. Y16524

In MV4;11 acute myeloid leukemia cells, Y16526 (16u) inhibited cell growth with an IC50 of 0.26 μM, whereas Y16524 (16t) achieved an IC50 of 0.49 μM [1]. Notably, this cellular potency ranking is inverted relative to the biochemical p300 bromodomain IC50 values (Y16526: 0.03 μM; Y16524: 0.01 μM) [1]. The resulting biochemical-to-cellular IC50 ratio is approximately 8.7 for Y16526 versus 49 for Y16524, suggesting that Y16526 achieves more efficient cellular target engagement or possesses superior cell permeability relative to its intrinsic binding affinity [1]. Both compounds were evaluated under the same cell culture conditions in the same study [1].

MV4;11 AML Cell Proliferation
Head-to-head
0.26 μM vs. 0.49 μM
Reported ~1.9-fold greater cellular potency
Reported cellular potency context favors Y16526 for AML cell-based assays.
Inverted potency rank relative to biochemical IC50. Supports cell-model endpoint review.
AML cell proliferation MV4;11 Cellular target engagement

p300 Bromodomain Potency: Y16526 vs. I-CBP112

Cross-study comparison reveals that Y16526 (p300 IC50 = 0.03 μM [1]) is approximately 21-fold more potent at the p300 bromodomain than the well-established early-generation CBP/p300 inhibitor I-CBP112, which exhibits a p300 IC50 of 0.625 μM (625 nM) [2]. I-CBP112 also displays a CBP IC50 of 0.142 μM (142 nM), meaning its selectivity between CBP and p300 differs from that of the 5-imidazole-3-methylbenz[d]isoxazole series [2]. This comparison should be interpreted with appropriate caution, as the assays were conducted in different laboratories using potentially different TR-FRET or binding assay protocols [1][2].

Y16526 vs. I-CBP112 Potency
Cross-study
0.03 μM vs. 0.625 μM
Reported ~21-fold difference in target engagement
Benchmarking context for next-generation CBP/p300 probe development.
Cross-study comparison; assay formats may differ. Data to verify.
CBP/p300 inhibitor benchmarking I-CBP112 Chemical probe development

p300 Potency Comparison: Y16526 vs. CPI-637

Y16526 (5-imidazole-3-methylbenz[d]isoxazole scaffold) and CPI-637 (benzodiazepinone scaffold) achieve comparable potency at the p300/EP300 bromodomain, with reported IC50 values of 0.03 μM [1] and 0.051 μM [2], respectively. However, they represent entirely distinct chemical series with different molecular recognition features: CPI-637 binds CBP/EP300 via a benzodiazepinone core that occupies the acetyl-lysine binding pocket, while Y16526 belongs to a novel 5-imidazole-3-methylbenz[d]isoxazole class with a distinct binding mode confirmed by X-ray crystallography of the closely related analog Y16524 (PDB: 9JUT) [1][3]. The availability of two equipotent but structurally unrelated chemotypes provides researchers with orthogonal chemical tools for target validation and selectivity profiling [1][2].

Y16526 vs. CPI-637 Scaffold
Cross-study
Comparable p300 potency range
Structurally unrelated chemotypes
Supports orthogonal chemical probe pairing for target validation.
Distinct binding modes; scaffold-specific selectivity review required.
Chemotype differentiation CPI-637 Benzodiazepinone scaffold

Structural Confirmation: Y16524 Co-Crystal Structure

The X-ray co-crystal structure of Y16524 (16t, the closest structural analog of Y16526) bound to the EP300 bromodomain has been solved at 2.13 Å resolution (PDB ID: 9JUT) [1]. This structure confirms that the 5-imidazole-3-methylbenz[d]isoxazole scaffold occupies the acetyl-lysine binding pocket of EP300 and establishes the key molecular interactions responsible for target engagement [1]. Given the close structural relationship between Y16524 and Y16526—differing only in substituent groups rather than core scaffold—the binding mode is expected to be highly conserved across the series [1]. This contrasts with CBP/p300 inhibitors from other chemotypes such as benzodiazepinones (e.g., CPI-637; PDB structures showing distinct binding interactions) and provides a structural basis for scaffold-dependent selectivity differences [1][2].

Y16524 Co-crystal Structure
Supporting
PDB: 9JUT, 2.13 Å
Closest analog binding mode confirmed
Binding mode inferred for Y16526. Reduces reliance on docking models.
No co-crystal structure for Y16526 itself; review for class-level inference.
X-ray crystallography Structure-based drug design CBP/p300 bromodomain binding mode

Y16526 Recommended Applications


MV4;11 AML Phenotypic Screening

Y16526 is the recommended choice among 5-imidazole-3-methylbenz[d]isoxazole CBP/p300 inhibitors for MV4;11 AML cell-based assays, where its cellular IC50 of 0.26 μM outperforms Y16524 (IC50 0.49 μM) by ~1.9-fold [1]. This scenario is relevant for research groups conducting AML proliferation screens, combination studies with standard-of-care agents (e.g., cytarabine, venetoclax), or functional genomic studies requiring CBP/p300 bromodomain inhibition in a cellular context. The more efficient biochemical-to-cellular translation (ratio ~8.7 vs. ~49 for Y16524) suggests Y16526 possesses physicochemical properties better suited for cell-based experiments [1].

CBP/p300 Orthogonal Probe Pairing

Y16526 (5-imidazole-3-methylbenz[d]isoxazole scaffold) can be paired with CPI-637 (benzodiazepinone scaffold) as an orthogonal probe set for CBP/p300 bromodomain target validation studies [1][2]. Both compounds exhibit comparable p300/EP300 IC50 values (~0.03–0.05 μM) but originate from structurally unrelated chemotypes with distinct binding modes [1][2]. Using both probes in parallel experiments allows researchers to control for scaffold-specific off-target effects and strengthen the conclusion that observed biological phenotypes are genuinely CBP/p300-dependent. This application is particularly valuable in epigenetic drug discovery programs where chemical probe selectivity is a critical concern [3].

CBP/p300 SAR Profiling vs. I-CBP112

For medicinal chemistry programs developing next-generation CBP/p300 bromodomain inhibitors, Y16526 serves as a structurally novel benchmark compound that demonstrates a ~21-fold improvement in p300 biochemical potency (IC50 0.03 μM) over the widely referenced early inhibitor I-CBP112 (IC50 0.625 μM) [1][2]. Its 5-imidazole-3-methylbenz[d]isoxazole scaffold represents a distinct chemical starting point compared to benzodiazepinone-, tetrahydroquinoline-, or other published CBP/p300 inhibitor series, offering intellectual property diversification opportunities and access to different regions of chemical space for lead optimization [1].

Graduated Target Engagement with Y16526 and Y16524

Y16526 (p300 IC50 0.03 μM; MV4;11 IC50 0.26 μM) and Y16524 (p300 IC50 0.01 μM; MV4;11 IC50 0.49 μM) together constitute a potent pair of closely related analogs with an inverted biochemical-to-cellular potency relationship [1]. This unique profile enables graduated target engagement studies where researchers can probe the relationship between biochemical binding affinity and cellular functional response using two compounds from the same chemical series. Such studies are invaluable for understanding the pharmacokinetic-pharmacodynamic (PK-PD) disconnect sometimes observed between in vitro binding and cellular efficacy, and for deconvoluting target-specific effects from compound-specific artifacts [1].

Application
Selection Property
Validation Focus
AML cell-model studies
Cell-model endpoint review
Cellular anti-proliferative response context
Orthogonal probe pairing
Chemotype scaffold orthogonality
CBP/p300-dependent phenotype confirmation
SAR and lead optimization
Next-generation probe benchmarking
Target engagement assay context
Graduated target engagement
Biochemical-cellular potency relationship
Target engagement–effect relationship interpretation

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